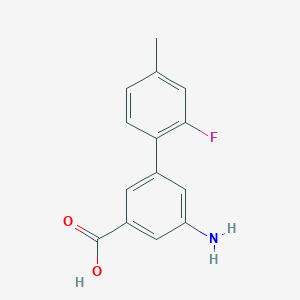

3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(2-fluoro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWFXFZHWXXLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689189 | |

| Record name | 5-Amino-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-43-5 | |

| Record name | 5-Amino-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 2 Fluoro 4 Methylphenyl Benzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.injournalspress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. e3s-conferences.orgamazonaws.com For 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid, the most logical disconnection is the carbon-carbon bond between the two aromatic rings. This bond is a prime candidate for formation via a cross-coupling reaction.

This leads to two key synthons: a substituted benzoic acid derivative and a substituted phenyl derivative. The benzoic acid portion would require a leaving group (like a halogen) at the 5-position and a precursor to the amino group (like a nitro group) at the 3-position. The other fragment would be a (2-fluoro-4-methylphenyl) organometallic reagent, such as a boronic acid. This retrosynthetic approach identifies the Suzuki-Miyaura coupling as a highly effective forward synthetic strategy.

Classical Organic Synthesis Approaches

The forward synthesis of this compound involves several key transformations. These include the introduction of the amino group, the formation of the biaryl linkage, and the presence of the fluoro and methyl substituents, which are typically incorporated from the start.

Direct amination of an aromatic ring can be challenging. A common and effective strategy is to introduce a nitro group first, which can then be reduced to an amine in a later step. For the synthesis of the target molecule, a suitable starting material is 3,5-disubstituted benzoic acid. For instance, beginning with benzoic acid, a dinitration can be performed using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 3,5-dinitrobenzoic acid. dissertationtopic.netorgsyn.org One of the nitro groups can then be substituted with a leaving group, such as bromine, while the other is carried through the synthesis and reduced in a final step. The reduction of the nitro group to an amine is a standard transformation, often accomplished with reagents like tin(II) chloride or through catalytic hydrogenation. prepchem.comgoogle.com

More modern approaches to amination include transition-metal-catalyzed C-H amination, which can offer high selectivity. rsc.orgnih.gov However, the nitration-reduction sequence remains a robust and widely used method in the synthesis of complex anilines.

The methyl group is a crucial substituent that can influence the molecule's physical and chemical properties. researchgate.net Similar to the fluorine atom, the methyl group in the target compound is generally incorporated from the starting material rather than being added to a larger intermediate. acs.orggoogle.comgoogle.com The synthesis of the (2-fluoro-4-methylphenyl)boronic acid precursor would start from a methylated aromatic compound. This strategy ensures the precise placement of the methyl group on the aromatic ring.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is exceptionally well-suited for this purpose due to its mild reaction conditions and tolerance of a wide variety of functional groups. fao.orgnih.gov

The key step in the synthesis of this compound is the Suzuki-Miyaura coupling. This reaction would involve the coupling of a 3-nitro-5-halobenzoic acid derivative with (2-fluoro-4-methylphenyl)boronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. nih.govgoogle.com The choice of catalyst, base, and solvent is critical for achieving a high yield. acs.orgrsc.org Aqueous solvent systems are often employed, reflecting a commitment to green chemistry principles. acs.org After the successful coupling to form the biaryl structure, the nitro group is reduced to afford the final product, this compound.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of biaryl benzoic acids.

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate / 4-Aminobenzoic Acid | Not Specified | Aqueous Media | Room Temperature | fao.org |

| Pd(PPh3)4 | K2CO3 | Acetonitrile / Water | 50 °C | googleapis.com |

| Pd/C | Inorganic Base | Organic Solvent | Not Specified (Constant pH) | google.com |

| Pd(OAc)2 | NaOEt | Toluene / Ethanol | Not Specified | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions in Benzoic Acid Synthesis

Buchwald-Hartwig Amination Analogies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction pivotal for the formation of carbon-nitrogen (C-N) bonds. libretexts.orgwikipedia.org While a direct, documented synthesis of this compound using this method is not prevalent in the literature, a synthetic route can be proposed by analogy to similar transformations involving substituted aminobenzoic acids. mdpi.com This reaction's utility lies in its ability to couple amines with aryl halides or triflates, a transformation that is often challenging with traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org

A plausible synthetic strategy would involve a two-step cross-coupling approach starting from a di-substituted benzoic acid precursor, such as 3-amino-5-bromobenzoic acid or 3-bromo-5-nitrobenzoic acid. The synthesis would first involve a Suzuki or similar palladium-catalyzed C-C coupling reaction to introduce the 2-fluoro-4-methylphenyl moiety at the 5-position. The subsequent key step would be a Buchwald-Hartwig amination to install the amino group at the 3-position. If starting with a nitro precursor, the amination step would be preceded by a reduction of the nitro group.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, and base. libretexts.orgyoutube.com Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and DavePhos, are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com The choice of base is also critical, with common options including sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃), selected based on the functional group tolerance of the substrates. libretexts.org

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor, typically reduced in situ to Pd(0). | beilstein-journals.org |

| Ligand | XPhos, SPhos, BINAP, P(o-tolyl)₃ | Stabilizes the Pd(0) active species and facilitates oxidative addition and reductive elimination. | libretexts.orgyoutube.com |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄, LHMDS | Deprotonates the amine, facilitating its coordination to the palladium center. | libretexts.org |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. | acsgcipr.org |

| Amine Source | Primary or secondary amines, Ammonia equivalents (e.g., benzophenone (B1666685) imine) | Nitrogen nucleophile that couples with the aryl halide. | acsgcipr.orgbeilstein-journals.org |

Modern Synthetic Advancements and Green Chemistry Principles in Benzoic Acid Production

Recent advancements in synthetic chemistry emphasize the development of efficient, environmentally benign processes. These "green chemistry" approaches, including microwave-assisted synthesis and C-H activation, are highly relevant to the production of complex molecules like substituted benzoic acids. oiccpress.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity with significantly reduced reaction times compared to conventional heating methods. ijprdjournal.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of byproducts. ijprdjournal.comrasayanjournal.co.in This technology is considered an important approach toward green chemistry due to its efficiency and reduced energy consumption. ijsdr.org

In the context of benzoic acid synthesis, microwaves have been successfully used to drive reactions such as the hydrolysis of benzamide (B126) or benzanilide (B160483) and the oxidation of toluene. ijprdjournal.comrasayanjournal.co.in For instance, the hydrolysis of benzamide to benzoic acid can be completed in as little as 7 minutes with a 99% yield under microwave conditions, whereas conventional heating requires an hour. rasayanjournal.co.in Similarly, the synthesis of benzoic acid from benzanilide and sulfuric acid is achieved in 10 minutes under microwave irradiation. These examples highlight the potential for microwave technology to streamline the synthesis of benzoic acid derivatives. oiccpress.comijprdjournal.com

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Toluene Oxidation to Benzoic Acid | Conventional | 10-12 hours | 40% | rasayanjournal.co.in |

| Toluene Oxidation to Benzoic Acid | Microwave | 5 minutes | 40% | rasayanjournal.co.in |

| Benzamide Hydrolysis to Benzoic Acid | Conventional | 1 hour | Not specified | rasayanjournal.co.in |

| Benzamide Hydrolysis to Benzoic Acid | Microwave | 7 minutes | 99% | rasayanjournal.co.in |

| Benzanilide to Benzoic Acid | Microwave | 10 minutes | Good |

Catalyst Systems in C-H Activation for Benzoic Acid Derivatives

Direct C-H bond activation is a highly sought-after strategy in organic synthesis as it allows for the functionalization of unactivated bonds, improving atom and step economy. rsc.org For benzoic acid derivatives, the carboxylic acid group can act as an effective directing group, facilitating the selective functionalization of the C-H bond at the ortho position. rsc.orgmdpi.com Palladium (Pd) and Rhodium (Rh) are common catalysts for these transformations. mdpi.com

Palladium-catalyzed ortho-C-H arylation, for example, allows for the coupling of benzoic acids with arylboronic acids or aryltrifluoroborates. rsc.orgnih.gov These reactions have been shown to tolerate a wide range of functional groups on both coupling partners. nih.gov While ortho-functionalization is well-established, achieving meta-selectivity has been a significant challenge due to the directing influence of the carboxylate group. nih.gov However, recent developments using specialized nitrile-based sulfonamide templates have enabled the meta-C-H olefination of benzoic acid derivatives, expanding the toolkit for creating diverse molecular architectures. nih.gov These methods provide a powerful alternative to traditional multi-step sequences for synthesizing substituted benzoic acids.

| Catalyst System | Coupling Partner | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Arylboronic Acids | ortho- | Direct arylation of the C-H bond adjacent to the carboxylic acid. | rsc.org |

| Pd(OAc)₂ / O₂ | Aryltrifluoroborates | ortho- | Uses O₂ or air as the oxidant, improving scope for electron-deficient arenes. | nih.gov |

| [Cp*RhCl₂]₂ | Alkynes | ortho- | Catalyzes annulation reactions to form isocoumarins; regioselectivity influenced by substituents. | mdpi.com |

| Pd(OAc)₂ / Nitrile-based template | Olefins | meta- | Overcomes the ortho-directing effect to achieve meta-selectivity using a removable template. | nih.gov |

Chemo-Enzymatic Synthesis Prospects

Chemo-enzymatic synthesis integrates the precision of biocatalysts with the versatility of traditional chemical reactions. nih.gov This approach is gaining traction as a green chemistry alternative, as enzymes operate under mild conditions (pH, temperature) and often exhibit high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste. frontiersin.org

For the synthesis of complex benzoic acid derivatives, enzymes could play a crucial role in several key transformations. For instance, lipases are widely used for the selective hydrolysis of esters or in perhydrolysis reactions to form peroxycarboxylic acids in situ for epoxidation. frontiersin.org Oxidoreductases could be employed for selective hydroxylation or oxidation steps. While a fully enzymatic pathway to this compound is not established, a chemo-enzymatic approach could involve using an enzyme for a critical selective step within a larger chemical synthesis framework. The broad substrate tolerance of some enzymes, like the Diels-Alderase MaDA, demonstrates the potential for applying biocatalysis to synthetic intermediates, enabling the efficient and enantioselective construction of complex molecular scaffolds. nih.gov The future of synthesizing highly substituted aromatics will likely involve greater integration of these powerful and sustainable biocatalytic methods.

Mechanistic Investigations of Biological Activities

Cellular Pathway Perturbations

No publicly available research data specifically details the effects of 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid on cell proliferation.

There is no available scientific literature that describes the mechanisms of apoptosis induction by this compound.

Information regarding the effects of this compound on cellular differentiation is not present in the available research.

Antimicrobial Activity Mechanisms

Specific studies detailing the antibacterial action of this compound are not found in the current body of scientific literature.

There is no available data from research studies on the antifungal mechanisms of this compound.

Antitubercular Activity

Extensive research of publicly available scientific literature and databases did not yield any specific studies or data regarding the antitubercular activity of the chemical compound this compound. Consequently, there is no information available on its mechanistic investigations, research findings, or any related data tables concerning its potential efficacy against Mycobacterium tuberculosis.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. A comprehensive search of scientific databases for molecular docking studies involving 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid yielded no specific results. Consequently, there is no available data detailing its interactions with specific protein targets, nor are there any published binding energy calculations or analyses of its specific ligand-protein interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in the chemical and biological sciences and engineering. They relate a quantitative description of a molecule's structure to its biological activity or chemical reactivity.

2D-QSAR Methodologies

Two-dimensional QSAR (2D-QSAR) studies utilize topological descriptors to predict the activity of compounds. No published 2D-QSAR models that include this compound as part of the training or test set could be identified. Therefore, there are no specific models that correlate its structural features with any biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT calculations are commonly performed on novel compounds to understand their electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, no specific DFT studies for this compound have been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. They can provide detailed information on the conformational flexibility of a ligand and the dynamics of its interaction with a biological target. A search for MD simulation studies involving this compound, either in isolation or in complex with a protein, did not yield any specific research articles.

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening involves the computational screening of large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. There are no published studies where this compound has been used as a query molecule in virtual screening campaigns or as a template in ligand-based drug design efforts.

In Silico Prediction of Biological Activities

Computational, or in silico, methods are pivotal in modern drug discovery and chemical biology, offering a rapid and cost-effective means to predict the potential biological activities of a compound before it is synthesized and tested in a laboratory. These approaches utilize the chemical structure of a molecule to forecast its interactions with biological targets, such as proteins and enzymes, thereby helping to prioritize candidates for further experimental investigation.

The absence of such data means that no specific biological targets, mechanisms of action, or therapeutic areas have been computationally associated with this compound in the accessible scientific literature. While the structural motifs present in the molecule—a substituted benzoic acid and a fluorinated phenyl ring—are found in various biologically active compounds, any prediction of its activity would be purely speculative without dedicated computational studies.

Therefore, a detailed analysis of its predicted biological activities, including data tables of potential targets or activity scores, cannot be provided at this time. Further research, involving techniques such as molecular docking, pharmacophore modeling, or quantitative structure-activity relationship (QSAR) studies, would be required to elucidate the potential biological profile of this compound from a computational standpoint.

Derivatives and Analogs of 3 Amino 5 2 Fluoro 4 Methylphenyl Benzoic Acid

Design and Synthesis of Novel Scaffolds incorporating the 2-fluoro-4-methylphenyl Moiety

The design of new chemical entities from the parent compound focuses on leveraging its structural features. The 2-fluoro-4-methylphenyl group is a key component, and modifications often retain this moiety while altering other parts of the molecule to modulate properties such as potency, selectivity, and metabolic stability.

The synthesis of ester derivatives from 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid can be achieved through standard esterification reactions. A common method involves the reaction of the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using sulfuric acid as a catalyst). Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. The use of coupling agents can also facilitate this transformation. These methods allow for the introduction of a wide array of alkyl or aryl groups, which can significantly alter the compound's lipophilicity and cell permeability.

Amide derivatives are commonly synthesized to explore new interactions with biological targets. The synthesis typically involves the coupling of the carboxylic acid group of this compound with a primary or secondary amine. This transformation is often facilitated by peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA). Another approach is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide bond. nih.govgoogle.com These synthetic strategies enable the incorporation of a wide range of substituents, which is crucial for building structure-activity relationships (SAR).

Incorporating heterocyclic rings is a well-established strategy in medicinal chemistry to improve pharmacological properties.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from the carboxylic acid moiety. nih.gov The process typically begins by converting the benzoic acid to a corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate. This intermediate can then undergo cyclization with various reagents, such as carbon disulfide followed by oxidative cyclization, or by reacting with an orthoester to form the oxadiazole ring. uobaghdad.edu.iq

Triazoles: 1,2,4-Triazole rings are valuable pharmacophores. mdpi.com One synthetic route involves converting the carboxylic acid to an acyl hydrazide, which is then reacted with a source of carbon and nitrogen, such as an isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization under basic conditions yields the triazole-thiol derivative. nih.gov

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through various condensation reactions. While direct incorporation starting from the benzoic acid is complex, the amino group can be utilized. For instance, the amino group could be diazotized and then coupled with a suitable active methylene (B1212753) compound, although this can be challenging. A more common approach in drug discovery involves using building blocks that already contain the pyrazole ring and coupling them to the parent scaffold, for instance, via Suzuki or Buchwald-Hartwig coupling reactions. nih.gov

Prodrug strategies are employed to enhance the pharmaceutical properties of a parent drug, such as solubility, permeability, or targeted delivery. semanticscholar.org Attaching amino acid moieties to the this compound scaffold is a promising approach. The amino acid can be linked to the carboxylic acid group via an ester bond or to the amino group via an amide bond. These linkages are designed to be cleaved by endogenous enzymes (e.g., esterases, peptidases) in the body, releasing the active parent drug. semanticscholar.org The use of amino acids as promoieties can improve water solubility and may facilitate transport across biological membranes via amino acid transporters. semanticscholar.orgsemanticscholar.org

Pharmacophore Development and Lead Optimization

Pharmacophore modeling is a crucial step in lead optimization. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. For derivatives of this compound, the pharmacophore would be developed by synthesizing a library of analogs with systematic structural modifications and evaluating their biological activity.

Key areas for modification would include:

The 3-amino group: Its basicity and hydrogen-bonding capacity can be modulated by converting it to amides, sulfonamides, or other functional groups.

The 5-phenyl ring substituent: The fluorine and methyl groups on the phenyl ring can be moved to other positions or replaced with other substituents (e.g., chloro, methoxy) to probe their effect on activity and metabolic stability.

The benzoic acid: This group can be converted to esters, amides, or bioisosteric replacements like tetrazoles to alter binding interactions and pharmacokinetic properties.

The data from these analogs would be used to build a pharmacophore model, which then guides the design of more potent and selective compounds with improved drug-like properties.

ADME (Absorption, Distribution, Metabolism, Excretion) Assessment in Vitro Models

Early assessment of ADME properties is critical in drug discovery to identify candidates with favorable pharmacokinetics and reduce late-stage failures. mdpi.com For derivatives of this compound, a panel of in vitro assays would be used to evaluate their ADME profile.

Key in vitro ADME assays include:

Solubility: Thermodynamic and kinetic solubility is measured in physiologically relevant buffers (e.g., pH 7.4) to predict how well the compound will dissolve in the gastrointestinal tract.

Permeability: Assays using cell monolayers, such as Caco-2 or MDCK cells, are used to predict intestinal absorption and assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability: Incubation with liver microsomes (human and other species) or hepatocytes is performed to determine the rate of metabolic clearance. This helps predict the compound's half-life in vivo. researchgate.net

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to measure the extent to which a compound binds to plasma proteins like albumin. This is important as only the unbound fraction is typically pharmacologically active.

CYP450 Inhibition: Compounds are tested for their potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to assess the risk of drug-drug interactions. mdpi.com

The data generated from these assays are compiled to create an ADME profile for each compound, which helps in selecting the most promising candidates for further development.

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

In vitro metabolic stability assays are crucial in early drug discovery to predict the metabolic clearance of a compound in the body. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life.

Despite the importance of such studies, no specific data on the microsomal stability of this compound or its derivatives were found in the public domain. Therefore, a data table for its metabolic stability cannot be provided at this time.

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

Membrane permeability is a key determinant of a drug's oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two common in vitro models used to predict the passive diffusion and active transport of compounds across the intestinal epithelium.

A comprehensive literature search did not reveal any studies that have evaluated the membrane permeability of this compound or its analogs using either PAMPA or Caco-2 assays. Consequently, no data table on the permeability of this compound can be presented.

Metabolite Identification and Characterization in Vitro

Metabolite identification studies are performed to understand the biotransformation pathways of a drug candidate. These in vitro studies, often conducted using liver microsomes or hepatocytes, help to identify the chemical structures of metabolites formed. This information is vital for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites.

No research articles or reports detailing the in vitro metabolite identification and characterization of this compound or its derivatives could be located. As such, information on its metabolic pathways and the identity of its metabolites is not currently available.

Research Applications and Future Directions

Utility as Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating the function of biological systems. These tools are designed to interact with specific biological targets, such as proteins or nucleic acids, to modulate their activity and allow for the study of their roles in cellular processes. Benzoic acid derivatives have been successfully developed as inhibitors for various enzymes and protein-protein interactions. For instance, 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer research. nih.gov

The structure of 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid, featuring a substituted biaryl scaffold, is a common motif in compounds designed to target protein-protein interactions. The amino and carboxylic acid groups can form key hydrogen bonds with target proteins, while the fluorinated methylphenyl ring can engage in hydrophobic and other non-covalent interactions, potentially conferring both potency and selectivity. The fluorine atom, in particular, can modulate the compound's physicochemical properties, such as its acidity (pKa), lipophilicity, and metabolic stability, which are critical for its effectiveness as a chemical probe.

Future research could focus on screening this compound and its close analogs against a variety of biological targets to identify novel probes for studying disease pathways.

Intermediates in the Synthesis of Complex Organic Molecules

Aminobenzoic acids are recognized as versatile building blocks in organic synthesis. nih.govdntb.gov.uanih.gov Their amino and carboxylic acid functional groups provide convenient handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. nih.govdntb.gov.uanih.gov For example, para-aminobenzoic acid (PABA) is a well-established starting material for the synthesis of a wide range of pharmaceuticals and bioactive compounds. nih.govdntb.gov.uanih.gov

The compound this compound can serve as a valuable intermediate in the synthesis of novel therapeutic agents and other functional molecules. The amino group can be readily diazotized and converted to other functional groups through Sandmeyer-type reactions, or it can be acylated or alkylated to introduce new substituents. scirp.org The carboxylic acid group can be converted to esters, amides, or other functionalities, providing further opportunities for structural diversification.

Moreover, the biaryl structure of this compound is a key feature in many biologically active molecules. The use of carboxylic acids as precursors for the synthesis of biaryl compounds has been demonstrated, highlighting the potential of this class of molecules as synthons for creating complex structures. rsc.org

| Functional Group | Potential Transformation | Application in Synthesis |

| Amino Group | Diazotization, Acylation, Alkylation | Introduction of diverse functional groups |

| Carboxylic Acid | Esterification, Amidation | Formation of various derivatives |

| Biaryl Scaffold | Core structure | Building block for complex molecules |

Advancements in Chemical Biology Tools

The field of chemical biology relies on the development of novel molecular tools to probe and manipulate biological systems. The incorporation of unique chemical moieties, such as fluorine, into bioactive scaffolds is a powerful strategy for creating advanced chemical biology tools. Fluorinated amino acids, for example, are used to study and engineer biopolymers, offering insights into protein structure and function. chemistryviews.orgnih.gov

The fluorine atom in this compound can serve as a useful label for ¹⁹F NMR spectroscopy, a technique that allows for the study of molecular interactions and conformational changes in biological systems. nih.gov This can be particularly valuable for studying the binding of this molecule to its biological targets.

Furthermore, the aminobenzoic acid scaffold can be derivatized to create photoaffinity probes or other reactive molecules that can be used to covalently label and identify their binding partners within a cell. The development of such tools based on the this compound structure could lead to a better understanding of complex biological processes.

Emerging Therapeutic Areas for Benzoic Acid Derivatives

Benzoic acid and its derivatives have a long history of use in medicine and are found in a wide range of therapeutic agents. drugbank.com Research into new applications for this class of compounds is ongoing, with several emerging therapeutic areas showing promise.

One significant area is the development of novel antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new drugs with different mechanisms of action. Benzoic acid derivatives have been investigated as potential antimicrobial and antifungal agents. mdpi.comnih.govnih.gov For example, Schiff bases derived from 4-aminobenzoic acid have shown activity against various bacterial and fungal strains. mdpi.com The specific substitution pattern of this compound could lead to derivatives with potent and selective antimicrobial properties.

Another promising area is in the treatment of cancer. As previously mentioned, benzoic acid derivatives are being explored as inhibitors of key cancer-related proteins. nih.gov The structural features of this compound make it an interesting candidate for the development of new anticancer agents. Additionally, benzoic acid derivatives have been investigated for a variety of other therapeutic applications, including as anti-inflammatory agents, treatments for neurodegenerative diseases like Alzheimer's, and as antiviral compounds. nih.govnih.gov The versatility of the benzoic acid scaffold suggests that derivatives of this compound could be explored for a wide range of therapeutic indications.

| Therapeutic Area | Potential Application of Benzoic Acid Derivatives |

| Infectious Diseases | Development of novel antibacterial and antifungal agents. mdpi.comnih.govnih.gov |

| Oncology | Inhibition of cancer-related proteins and development of cytotoxic agents. nih.gov |

| Inflammation | Use as anti-inflammatory drugs. univie.ac.at |

| Neurodegenerative Diseases | Potential as treatments for conditions like Alzheimer's disease. nih.govnih.gov |

| Virology | Exploration as antiviral compounds. nih.gov |

Conclusion

Identification of Knowledge Gaps and Future Research Directions

The absence of dedicated research on 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid presents significant knowledge gaps. Future research efforts should be directed towards the following areas:

Synthesis and Characterization: A primary research direction would be the development and optimization of a synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization of its physicochemical properties, including but not limited to its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), is essential.

Chemical Reactivity and Derivatization: Understanding the chemical reactivity of this compound is crucial for its potential application as a scaffold in medicinal chemistry. Studies exploring its derivatization at the amino and carboxylic acid functional groups would provide a library of related compounds for biological screening.

Biological Activity Screening: A critical next step would be to subject this compound and its derivatives to a broad range of biological assays. Given the prevalence of similar structures in kinase inhibitor research, initial screening should focus on a panel of kinases relevant to oncology and inflammatory diseases.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the mechanism of action. This would involve identifying the molecular target(s) and understanding how the compound modulates their function at a cellular and molecular level.

Preclinical Development: Promising lead compounds derived from this scaffold would warrant further preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, and pharmacokinetic properties.

Potential Academic Impact of this compound Research

The exploration of this compound holds the potential for significant academic impact. The synthesis and characterization of this novel compound would contribute to the fundamental knowledge of organic chemistry. The discovery of any unique biological activities would open new avenues for therapeutic intervention and drug development.

Furthermore, research into this specific scaffold could provide valuable structure-activity relationship (SAR) data. By systematically modifying the structure and observing the effects on biological activity, researchers can gain deeper insights into the molecular features required for targeting specific biological pathways. This knowledge can then be applied to the rational design of more potent and selective therapeutic agents. The investigation of this currently uncharacterized molecule represents a greenfield opportunity for chemical and biomedical research, with the potential to yield novel scientific discoveries and contribute to the development of next-generation medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves halogenation (e.g., fluorination or bromination) followed by coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the benzoic acid core. Controlled bromination (using NBS or Br₂) at specific positions requires temperature modulation (0–25°C) to avoid over-substitution . Post-synthetic amination via catalytic hydrogenation (H₂/Pd-C) or Staudinger reactions can introduce the amino group. Yield optimization depends on solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

- Methodology :

- ¹H/¹³C NMR : Distinct splitting patterns identify fluorine-induced deshielding. For example, the 2-fluoro-4-methylphenyl group shows coupling between fluorine and adjacent protons (J = 8–12 Hz) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 264.08) and fragmentation patterns to validate the benzoic acid backbone .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups .

Q. How does the fluorine substituent influence the compound’s acidity and solubility in aqueous vs. organic solvents?

- Methodology : Measure pKa via potentiometric titration (e.g., in 10% DMSO/water). Fluorine’s electronegativity increases carboxylic acid acidity (pKa ~2.5–3.0 vs. ~4.2 for non-fluorinated analogs). Solubility is tested by phase partitioning (logP ~2.8 in octanol/water), with lower aqueous solubility due to the hydrophobic fluoro-methyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity (e.g., antimicrobial vs. no activity)?

- Methodology :

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities (>98% purity required) .

- Orthogonal Assays : Compare MIC (microbroth dilution) against S. aureus with cell viability assays (MTT) to distinguish bactericidal effects from cytotoxicity .

- Structural Confirmation : X-ray crystallography or NOESY NMR to verify the active conformation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., COX-2 or kinases)?

- Methodology :

- Docking Studies (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR). The fluoro-methyl group may occupy hydrophobic pockets, while the amino group forms H-bonds with Arg120 .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) >2.5 Å suggests weak binding .

Q. What experimental approaches elucidate the role of the 2-fluoro-4-methylphenyl group in regioselective reactions?

- Methodology :

- Competitive Electrophilic Substitution : Compare bromination (Br₂/FeBr₃) at meta vs. para positions. Steric hindrance from the methyl group directs substitution to the less hindered site (meta) .

- Isotopic Labeling : Use ¹⁸O-labeled benzoic acid to track carboxylate participation in coupling reactions .

Q. How can solubility challenges in biological assays be mitigated without altering bioactivity?

- Methodology :

- Prodrug Design : Synthesize methyl ester analogs (e.g., methyl 3-amino-5-(2-fluoro-4-methylphenyl)benzoate) to enhance membrane permeability. Hydrolysis in vivo regenerates the active acid .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.